2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide features a 1,2-oxazole core substituted at position 5 with a 2-fluorophenyl group and an acetamide moiety modified with a 2-methoxyethyl chain at the nitrogen atom. The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts metabolic stability and moderate polarity compared to other heterocycles like thiadiazoles or triazoles . Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-7-6-16-14(18)9-10-8-13(20-17-10)11-4-2-3-5-12(11)15/h2-5,8H,6-7,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCSGNJIGKYDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide is a compound that belongs to the oxazole derivative family. Its unique structural features, including a fluorinated phenyl group and a methoxyethyl acetamide moiety, suggest potential for various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15FN2O3, with a molecular weight of approximately 278.28 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN2O3 |
| Molecular Weight | 278.28 g/mol |
| IUPAC Name | This compound |
| SMILES | COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2F |
Research indicates that compounds containing oxazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the fluorinated phenyl group may enhance lipophilicity and modulate receptor interactions, potentially increasing the compound's efficacy in therapeutic applications.
Biological Activity
Studies on similar oxazole derivatives have demonstrated a range of biological activities including:
- Antimicrobial Activity : Some oxazole derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Research indicates that oxazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole derivatives, including those structurally similar to this compound. Results indicated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential for development as an anticancer agent.
- Antimicrobial Effects : Another research article highlighted the antibacterial activity of oxazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that modifications to the oxazole ring significantly influenced antimicrobial potency.
Comparative Analysis with Related Compounds
A comparative analysis with other similar compounds reveals the unique properties of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(3-methoxyphenyl)methylacetamide | Contains a chloro substituent instead of fluorine | Different halogen affects reactivity |
| 5-(4-Fluorophenyl)-1,2-oxazole | Lacks the acetamide moiety | Focuses on oxazole's role without additional functionalization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
1,2-Oxazole vs. 1,3,4-Thiadiazole
Compounds in (e.g., 5e, 5j) share an acetamide backbone but utilize a 1,3,4-thiadiazole core instead of 1,2-oxazole. Thiadiazoles generally exhibit higher polarity due to sulfur’s polarizability, leading to elevated melting points (132–170°C in ) compared to oxazole derivatives, which often have lower melting points due to reduced hydrogen-bonding capacity . The target compound’s oxazole core may improve membrane permeability in biological systems compared to thiadiazoles.
1,2-Oxazole vs. 1,8-Naphthyridine
Goxalapladib () incorporates a 1,8-naphthyridine ring, a bicyclic system with two nitrogen atoms. This structure significantly increases molecular weight (718.80 g/mol vs. The shared 2-methoxyethyl group in both compounds suggests a role in balancing lipophilicity and aqueous solubility .
Substituent Effects on the Heterocycle
- Its ortho position on the phenyl ring may sterically hinder rotation, stabilizing specific conformations .
- Benzofuran-2-yl (): The benzofuran substituent in N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide adds a larger aromatic system, increasing molecular weight (360.37 g/mol) and hydrophobicity. This could prolong half-life but reduce solubility compared to the target compound’s fluorophenyl group .
- 4-Chlorobenzylthio (e): The chlorobenzylthio group in 5e introduces a sulfur atom and chloro substituent, which may enhance oxidative stability but increase toxicity risks compared to fluorine .
Acetamide Substituent Variations
- N-(2-Methoxyethyl) (Target Compound): The 2-methoxyethyl group improves solubility through ether oxygen hydrogen bonding. Similar groups are seen in Goxalapladib, where the methoxyethyl chain is critical for bioavailability .
- N-Aryl (): Substitution with acetylphenyl () or sulfamoylphenyl () groups introduces aromaticity and hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability compared to alkyl chains like methoxyethyl .
Q & A
Q. Basic Research Focus
- ¹H NMR : Look for doublets (J = 8–10 Hz) from fluorophenyl protons and a singlet (~2.5 ppm) for the oxazole methyl group .
- ¹³C NMR : The amide carbonyl appears at ~170 ppm, while oxazole carbons resonate at 95–110 ppm .
- IR : Amide I band (~1650 cm⁻¹) and C-F stretches (~1220 cm⁻¹) confirm key functional groups .
What are the best practices for ensuring the stability of this compound under various storage conditions?
Basic Research Focus
Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the acetamide group. Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
What in vitro or in vivo models are appropriate for preliminary toxicity assessments?
Q. Advanced Research Focus
- In vitro : HepG2 cells for hepatotoxicity screening; Ames test for mutagenicity .
- In vivo : Acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
How can computational modeling (e.g., QSAR) predict the biological activity of this compound?
Advanced Research Focus
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptors can predict bioavailability and target affinity . Validate predictions with in vitro data and adjust substituents to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
